4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole
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Overview
Description
4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Sulfoxide Formation: The methylsulfinyl group can be introduced through oxidation of the corresponding sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(methylthio)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-Methyl-3-(methylsulfonyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole is unique due to the presence of both the nitrofuran and methylsulfinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
41834-21-3 |
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Molecular Formula |
C8H8N4O4S |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
4-methyl-3-methylsulfinyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O4S/c1-11-7(9-10-8(11)17(2)15)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
SSAKYQCDONSIFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)C)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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